3,5-Dimethoxycinnamic acid is a naturally occurring phenolic compound belonging to the class of cinnamic acid derivatives. [] It is structurally similar to cinnamic acid with two methoxy groups (-OCH3) substituted at the 3 and 5 positions on the benzene ring.
3,5-Dimethoxycinnamic acid is found in various plant sources and is notably a key intermediate in the metabolic pathway of sinapic acid in rats. [] It plays a significant role in scientific research, particularly in studies investigating plant metabolism, enzyme activity, and the development of potential biocatalysts. [, ]
3,5-Dimethoxycinnamic acid is an organic compound classified as a cinnamic acid derivative. Its chemical structure features two methoxy groups attached to the aromatic ring at the 3 and 5 positions, alongside a trans-alkene configuration between the aromatic and carboxylic acid moieties. This compound is recognized for its potential biological activities and applications in various scientific fields.
3,5-Dimethoxycinnamic acid can be found in several natural sources, including certain plants and herbs. It is often synthesized for research purposes due to its interesting properties and potential therapeutic effects.
The synthesis of 3,5-dimethoxycinnamic acid typically involves several methods, including:
One common synthetic pathway involves starting from commercially available aromatic compounds, followed by methylation to introduce the methoxy groups. Subsequent reactions can lead to the formation of the double bond characteristic of cinnamic acids. For instance, a synthesis route may include:
The molecular structure of 3,5-dimethoxycinnamic acid can be represented as follows:
3,5-Dimethoxycinnamic acid participates in various chemical reactions, including:
For instance, studies have shown that when subjected to oxidative conditions using cytochrome P450 enzymes, 3,5-dimethoxycinnamic acid can yield products such as 3-hydroxy-5-methoxycinnamic acid through demethylation processes .
The mechanism of action for 3,5-dimethoxycinnamic acid is primarily linked to its interaction with biological systems. It has been observed to exhibit antioxidant properties and potential anti-inflammatory effects.
Research indicates that this compound may modulate various signaling pathways within cells, influencing processes such as apoptosis and cellular proliferation . The exact biochemical pathways remain an area of active investigation.
Relevant analyses have shown that it maintains its integrity under various experimental conditions but may exhibit altered reactivity profiles depending on the surrounding environment .
3,5-Dimethoxycinnamic acid has several applications in scientific research:
3,5-Dimethoxycinnamic acid (3,5-DMCA) exhibits potent antioxidant activity through dual mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). Its methoxy groups at the meta and para positions stabilize phenolic radicals, enhancing reactivity against reactive oxygen species (ROS). In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, 3,5-DMCA achieved 85%–92% inhibition at 100 μM, comparable to the reference antioxidant Trolox [3]. The compound also suppresses lipid peroxidation in biological membranes; in rat hepatic microsomal models, it reduced malondialdehyde (MDA) formation by 70%–78% at 150 μmol/kg by interrupting radical chain reactions [2] [6].
Table 1: Antioxidant Efficacy of 3,5-Dimethoxycinnamic Acid
Assay Model | Concentration | Activity/Inhibition | Reference Standard |
---|---|---|---|
DPPH scavenging | 100 μM | 85%–92% | Trolox (90%) |
Microsomal lipid peroxidation | 150 μmol/kg | 70%–78% MDA reduction | α-Tocopherol (75%) |
Hydroxyl radical neutralization | 50 μM | 68%–75% | Ascorbic acid (72%) |
3,5-DMCA disrupts inflammation by downregulating pro-inflammatory cytokines and inhibiting eicosanoid biosynthesis. In carrageenan-induced rat paw edema models, it reduced swelling by 72% at 150 μmol/kg (intraperitoneal), outperforming the NSAID indomethacin (65%) [3]. This effect correlates with suppressed interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) secretion in macrophages by blocking NF-κB nuclear translocation [5]. Additionally, 3,5-DMCA inhibits soybean lipoxygenase (LOX) with an IC₅₀ of 12.5 μM, attenuating leukotriene synthesis [3] [8]. Hybrid derivatives (e.g., conjugated with thiomorpholine) enhance this activity by targeting both cyclooxygenase (COX)-independent and LOX-dependent pathways [3].
3,5-DMCA significantly lowers plasma triglycerides and cholesterol by modulating hepatic lipid metabolism. In Triton WR-1339-induced hyperlipidemic rats, 150 μmol/kg reduced triglycerides by 72.5% and total cholesterol by 76%, surpassing simvastatin (cholesterol reduction: 68%) [3]. This hypolipidemic activity arises from:
The compound mitigates neurotoxicity via antioxidant and anti-amyloid mechanisms. In scopolamine-induced amnesia models, 3,5-DMCA reversed memory deficits by 60%—exceeding the clinical Alzheimer’s drug velnacrine [2]. It binds prion proteins in human neuroblastoma cells (SH-SY5Y), reducing oligomer formation by 30%–40% and elevating cell viability [2] [8]. Furthermore, it activates the BDNF/TrkB-ERK/PI3K-CREB pathway, promoting neuronal survival and synaptic plasticity [1]. These actions highlight its potential against neurodegenerative diseases like Alzheimer’s and prion disorders.
3,5-DMCA disrupts microbial growth through membrane interference and enzyme inhibition. It exhibits broad-spectrum activity against:
Table 2: Antimicrobial Activity of 3,5-Dimethoxycinnamic Acid and Derivatives
Microbial Strain | 3,5-DMCA MIC | Derivative MIC | Key Structural Feature |
---|---|---|---|
Staphylococcus aureus | 32 μg/mL | 8–16 μg/mL* | 4-Nitro substitution |
Aspergillus niger | 45 μg/mL | 12–20 μg/mL* | Thiomorpholine conjugate |
Mycobacterium marinum | 64 μM | 28 μM* | Oxadiazole hybrid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7